N-(2-ethyl-6-methylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N-(2-ethyl-6-methylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethyl-6-methylaniline and 2-nitrobenzenesulfonamide.
Reduction: The nitro group in 2-nitrobenzenesulfonamide is reduced to form 2-aminobenzenesulfonamide.
Cyclization: The 2-aminobenzenesulfonamide undergoes cyclization with trimethyl orthoacetate to form the thiazine ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazine ring or the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine for bromination and arylboronic acids for Suzuki coupling are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: The compound is explored for its antimicrobial and antiviral properties, making it a candidate for drug development.
Biological Research: It is used in studies to understand the mechanisms of action of thiazine derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and anticancer activities.
2H-Benzo[e][1,2,4]thiadiazine-1,1-dioxide: Studied as PI3Kδ inhibitors with potential anticancer applications.
Uniqueness
N-(2-ethyl-6-methylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide stands out due to its specific substitution pattern and the resulting biological activities. Its unique structure allows for selective interactions with molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C23H22N2O3S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C23H22N2O3S/c1-4-16-9-7-8-15(2)22(16)24-23(26)17-12-13-20-19(14-17)18-10-5-6-11-21(18)29(27,28)25(20)3/h5-14H,4H2,1-3H3,(H,24,26) |
InChI Key |
UMLREWCDPGGBQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)C)C |
Origin of Product |
United States |
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